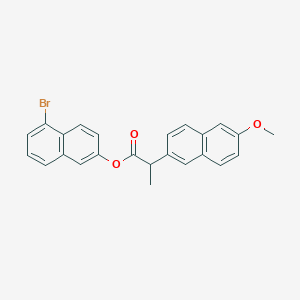

5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

描述

Overview of Naphthalene-Based Ester Compounds

Naphthalene-based ester compounds represent a critical class of aromatic hydrocarbons characterized by fused benzene rings and ester functional groups. These molecules combine the structural rigidity of naphthalene with the reactivity of esters, enabling diverse applications in pharmaceuticals, materials science, and industrial chemistry. For instance, alkylated naphthalenes, such as Synesstic™ AN, demonstrate enhanced oxidative stability and polarity effects in lubricant formulations. The planar geometry of naphthalene facilitates π-π stacking interactions, while ester groups introduce solubility and synthetic versatility.

Recent advances in Rh(III)-catalyzed C–H bond functionalization have expanded access to naphthalene-substituted esters, enabling regioselective synthesis of complex derivatives. These compounds often serve as intermediates in the production of dyes, polymers, and bioactive molecules. For example, naphthalene amino esters are pivotal in synthesizing arylnaphthalene lactone lignans, which exhibit antitumor and antiviral properties.

Historical Context of Brominated Naphthyl Derivatives

The discovery of bromine by Antoine-Jérôme Balard in 1826 marked a turning point in halogen chemistry, enabling the synthesis of brominated aromatics. Early applications focused on brominated naphthols, such as 5-bromo-2-naphthol, which were synthesized via Sandmeyer reactions using sulfonic acid groups as protective motifs. By the 20th century, brominated naphthalenes gained prominence in agrochemicals and flame retardants due to their thermal stability and electron-withdrawing effects.

The development of continuous bromination processes, such as Adolf Frank’s chlorine-mediated oxidation method, allowed large-scale production of brominated derivatives. These innovations laid the groundwork for modern protocols, including Sonogashira cross-coupling and lithiation-protonation sequences, which are used to synthesize polybrominated naphthalenes.

Significance of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate in Chemical Research

This compound (CAS 1363166-31-7) is a bifunctional naphthalene ester with applications in drug development and materials science. Its structure features a brominated naphthyl group and a methoxy-substituted naphthylpropanoate moiety, enabling dual reactivity in cross-coupling and esterification reactions.

Key Applications:

The compound’s bromine atom facilitates further functionalization via Suzuki-Miyaura couplings, while the ester group allows hydrolysis to carboxylic acids for bioactive molecule synthesis. Its crystalline nature and stability under thermal stress make it suitable for high-temperature polymerizations.

Relationship to Naproxen and Other Structurally Related Compounds

This compound shares structural homology with naproxen [(S)-2-(6-methoxy-2-naphthyl)propanoic acid], a nonsteroidal anti-inflammatory drug (NSAID). Both compounds feature a methoxy-substituted naphthalene core, but the brominated derivative incorporates a bromine atom at the 5-position and an esterified propanoate group.

Structural Comparison:

Modifying the naproxen scaffold with bromine enhances electrophilic reactivity, enabling its use in photopolymerization initiators and metal-organic frameworks. Additionally, brominated analogs like 5-bromo-naproxen are studied for their altered pharmacokinetic profiles and potential as prodrugs.

属性

IUPAC Name |

(5-bromonaphthalen-2-yl) 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrO3/c1-15(16-6-7-18-13-20(27-2)9-8-17(18)12-16)24(26)28-21-10-11-22-19(14-21)4-3-5-23(22)25/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYZTREZUZVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC4=C(C=C3)C(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142828 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-31-7 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 2-(6-Methoxy-2-naphthyl)propionic Acid

This intermediate is crucial for the final ester formation. A detailed patented process involves:

- Starting from 2,6-diisopropylnaphthalene, which undergoes selective isopropylation and subsequent oxidation/hydroperoxidation steps to introduce the methoxy group and the propionic acid side chain at the 6-position of the naphthalene ring.

- The process involves several catalytic steps including shape-selective catalysis with dealuminized mordenite catalysts, hydroperoxidation, epoxidation, and dehydration reactions to yield the racemic 2-(6-methoxy-2-naphthyl)propionic acid.

- The racemic mixture can be resolved into the therapeutically active D-enantiomer through salt formation with optically active bases or via stereoselective synthesis using chiral reagents.

The sequence of reactions can be summarized as follows:

| Step | Reaction Description | Key Reagents/Catalysts | Conditions |

|---|---|---|---|

| A | Isopropylation of 2-methoxynaphthalene | Dealuminized mordenite catalyst | 200-250°C, 0-1000 kPa |

| B | Hydroperoxidation to form hydroperoxy intermediate | Oxygen, solvent, catalyst | Reflux conditions |

| C | Epoxidation of olefin intermediate | Solvent, catalyst | Reflux |

| D | Conversion to propionaldehyde intermediate | Conventional methods | Standard organic synthesis |

| E | Oxidation to propionic acid | Oxidizing agents | Standard conditions |

This method allows continuous processing and produces intermediates suitable for further stereo-selective synthesis.

Synthesis of 5-Bromo-2-naphthyl Intermediates and Coupling

- The brominated naphthyl moiety (5-bromo-2-naphthyl) is typically prepared by selective bromination of 2-naphthol derivatives or via Friedel-Crafts acylation followed by functional group transformations.

- A key intermediate is 2-acetyl-5-bromo-6-methoxynaphthalene, which can be reacted with alkyl acetates (ethyl acetate, n-butyl acetate, etc.) in the presence of alkaline alcoholates (e.g., sodium methoxide) to form hydroxybut-enones.

- This intermediate is then subjected to catalytic hydrogenation using palladium on carbon under mild hydrogen pressure (around 2 atm) and moderate temperature (40-65°C) to yield the desired naphthyl ketone or alcohol intermediates.

- Purification involves crystallization or bisulfite complex formation, followed by washing and drying steps to afford high yields (typically >70%).

The reaction conditions and yields for key steps are as follows:

| Step | Reactants | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | 2-acetyl-5-bromo-6-methoxynaphthalene + alkyl acetate | Sodium methoxide (1-3 eq) | 10-90 | 0.5-6 | ~90 |

| Hydrogenation | Hydroxybut-enone intermediate | Pd/C (10%) | 40 | 6 | 74-90 |

The hydrogenation step is sensitive to base equivalents; lower base amounts significantly reduce yield.

Final Esterification to Form 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

- The ester bond formation between the 5-bromo-2-naphthyl alcohol derivative and 2-(6-methoxy-2-naphthyl)propionic acid is typically achieved via conventional esterification methods.

- Common methods include acid-catalyzed esterification using strong acids (e.g., sulfuric acid), or coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

- Reaction conditions are optimized to avoid side reactions and maximize yield, often performed under anhydrous conditions and inert atmosphere.

- Purification is achieved by recrystallization or chromatographic methods.

| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Catalysts | Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | 2-(6-Methoxy-2-naphthyl)propionic acid | Multi-step organic synthesis including isopropylation, hydroperoxidation, epoxidation | Dealuminized mordenite, solvents, oxidants | 200-250°C, reflux | Not specified (optimized for continuous flow) |

| 2 | 2-acetyl-5-bromo-6-methoxynaphthalene | Bromination, Friedel-Crafts acylation | Brominating agents, AlCl3 | Standard organic conditions | High |

| 3 | Hydroxybut-enone intermediate | Alkylation with alkyl acetate | Sodium methoxide | 10-90°C, 0.5-6 h | ~90 |

| 4 | Hydrogenated naphthyl intermediate | Catalytic hydrogenation | Pd/C, H2 (2 atm) | 40-65°C, 6 h | 74-90 |

| 5 | Final ester | Esterification | Acid catalyst or coupling agents | Anhydrous, inert atmosphere | High |

- The use of shape-selective catalysts such as dealuminized mordenite enhances regioselectivity in isopropylation steps, improving yield and purity of methoxynaphthalene intermediates.

- Control of base equivalents in alkylation and hydrogenation steps is critical; insufficient base leads to lower conversion and yield.

- Continuous flow processing in the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid intermediates reduces capital costs and increases throughput, making the process industrially viable.

- Purification via crystallization and bisulfite complex formation ensures high purity of intermediates, essential for subsequent stereoselective synthesis and final esterification.

The preparation of this compound involves sophisticated multi-step organic synthesis combining regioselective functionalization of naphthalene rings, catalytic transformations, and precise control of reaction conditions. The key methods include:

- Catalytic isopropylation and oxidation steps to prepare the 2-(6-methoxy-2-naphthyl)propionic acid intermediate.

- Alkylation and catalytic hydrogenation to prepare the 5-bromo-2-naphthyl derivatives.

- Final esterification under controlled conditions to link the two moieties.

化学反应分析

Types of Reactions

5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, forming a debrominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of debrominated naphthyl propanoate.

Substitution: Formation of substituted naphthyl propanoates with various functional groups.

科学研究应用

Research indicates that 5-Bromo-2-naphthyl 2-(6-methoxy-2-naphthyl)propanoate may exhibit significant biological activity, particularly in pharmacology. Preliminary studies suggest potential anti-inflammatory and anticancer properties. The presence of both bromine and methoxy groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Synthetic Versatility

This compound serves as a versatile building block in organic synthesis. The bromine atom allows for functionalization through well-established coupling reactions in organic chemistry, which could facilitate the synthesis of more complex molecules with tailored properties.

Applications in Material Science

Naphthalene derivatives are often utilized in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs). The unique combination of aromatic naphthyl groups and ester functionality in this compound could provide a scaffold for developing new bioactive molecules or functional materials.

Future Research Directions

Given the limited existing literature on this compound, future research could explore:

- Detailed Mechanistic Studies : Investigating the specific interactions between the compound and biological targets.

- Expanded Biological Testing : Assessing its efficacy and safety in various biological models.

- Synthetic Methodologies : Developing new synthetic routes that leverage the compound's unique properties for creating novel derivatives.

作用机制

The mechanism of action of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Key Structural Differences :

- Naphthyl vs.

- Substituent Profiles : Bromine (target) vs. fluorine (analogues) alters electronic effects; fluorine’s smaller size may improve membrane permeability in fungicidal applications .

Substituent Effects on Physicochemical Properties

Analysis :

- Solubility : The target compound’s naphthyl groups likely reduce aqueous solubility compared to phenyl/pyridine analogues, which incorporate polar groups (e.g., hydroxy, methoxy) .

- Bioactivity : Fluorine in analogues may enhance fungicidal efficacy by increasing electronegativity and binding affinity to target enzymes (e.g., complex III inhibitors) .

生物活性

5-Bromo-2-naphthyl 2-(6-methoxy-2-naphthyl)propanoate, a synthetic organic compound, has garnered interest in the scientific community due to its potential biological activity. This compound features a complex structure with two naphthyl groups, one containing a bromine atom and the other a methoxy group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : CHBrO

- Molecular Weight : 435.31 g/mol

- CAS Number : 1363166-31-7

- Purity : ≥95%

- Shelf Life : 1260 days

- Light Sensitivity : Yes

Structural Features

The presence of bromine and methoxy groups in the naphthyl rings potentially influences the compound's reactivity and biological interactions. The bromine atom allows for further functionalization through coupling reactions, while the methoxy group may enhance solubility and bioavailability.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity:

- Anti-inflammatory Properties : Initial findings indicate that this compound may interact with specific enzymes or receptors involved in inflammatory processes.

- Anticancer Activity : There are indications of potential anticancer properties, although detailed mechanisms remain to be elucidated.

Study 1: Anti-inflammatory Effects

A study conducted on similar naphthalene derivatives indicated that compounds with bromine substitutions exhibited reduced inflammation markers in vitro. While specific data for this compound is lacking, this suggests a promising avenue for future research.

Study 2: Anticancer Activity

Research into naphthalene derivatives has shown that certain compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structural features have been observed to induce apoptosis in various cancer cell lines. Further studies are needed to confirm these effects for this compound.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-naphthyl 2-(6-methoxy-1-naphthyl)propanoate | Similar naphthalene core | Different substitution pattern |

| 6-Methoxy-2-naphthyl propanoate | Lacks bromine substitution | Simpler structure |

| 5-Bromo-3-naphthyl propanoate | Bromine at different position | Altered reactivity profile |

This table highlights how variations in substitution patterns can influence chemical reactivity and biological activity.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, several avenues for future research are suggested:

- In-depth Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects could provide insights into its therapeutic potential.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Structural Modifications : Exploring derivatives of this compound to enhance potency and selectivity against specific biological targets.

常见问题

Q. What are the key synthetic routes for preparing 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate?

A common approach involves multi-step esterification. First, synthesize the brominated naphthol precursor (e.g., 6-Bromo-2-naphthol via bromination of 2-naphthol ). Next, introduce the methoxy group to the second naphthyl moiety using alkylation or protection/deprotection strategies (e.g., methoxylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene ). Finally, esterify the carboxylic acid derivative (e.g., 2-(6-Methoxy-2-naphthyl)propanoic acid) with the brominated naphthol under coupling agents like DCC/DMAP or acid catalysis. Monitor reaction progress via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromo and methoxy groups via H and C NMR). For example, the methoxy protons typically resonate at ~3.8–4.0 ppm .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times against known standards .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What storage conditions are recommended for this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid moisture absorption, as ester bonds may hydrolyze under humid conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Employ factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Variable Screening : Use a Plackett-Burman design to identify critical factors (e.g., reaction time, molar ratios).

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. catalyst type) using a Central Composite Design .

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

Q. How can computational methods aid in understanding the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis or aggregation behavior .

- Docking Studies : Investigate potential interactions with biological targets (e.g., enzymes or receptors) if the compound is bioactive.

Q. How should researchers address contradictions in spectral or reactivity data?

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities in structural assignments.

- Mechanistic Probes : Use isotopic labeling (e.g., O in ester groups) to trace reaction pathways .

- Theoretical Alignment : Reconcile experimental data with computational predictions (e.g., steric effects in regioselective bromination) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH or temperature sensors) to control critical quality attributes (CQAs).

- Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality-by-Design (QbD) : Define a design space for parameters like mixing efficiency and heating rates to ensure robustness .

Methodological Considerations

Q. How to design a study investigating the compound’s stability under varying conditions?

Q. What are best practices for validating synthetic intermediates?

- Isolation and Characterization : Purify intermediates via column chromatography or recrystallization before advancing to subsequent steps.

- Spectroscopic Libraries : Compare IR, NMR, and MS data with published spectra of analogous compounds (e.g., brominated naphthyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。